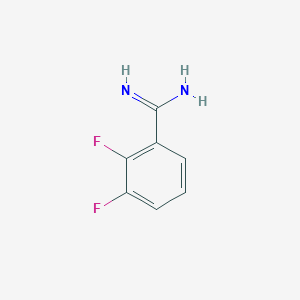

2,3-Difluoro-benzamidine

Description

BenchChem offers high-quality 2,3-Difluoro-benzamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-benzamidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURKPCSWBVOSQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390832 | |

| Record name | 2,3-DIFLUORO-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885957-09-5 | |

| Record name | 2,3-DIFLUORO-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Role of Fluorine in Amidine Scaffolds

An In-depth Technical Guide to 2,3-Difluoro-benzamidine for Advanced Research

This guide provides a comprehensive technical overview of 2,3-Difluoro-benzamidine, a fluorinated aromatic compound of increasing interest in medicinal chemistry and drug development. Designed for researchers, chemists, and professionals in the pharmaceutical sciences, this document delves into the core chemical properties, synthesis, characterization, and potential applications of this molecule, grounding all claims in authoritative scientific data.

The benzamidine moiety is a well-established pharmacophore, recognized for its ability to mimic a protonated arginine side chain and act as a potent inhibitor of serine proteases such as thrombin. The introduction of fluorine atoms onto the phenyl ring is a strategic decision in modern medicinal chemistry. Fluorine's high electronegativity can significantly alter the physicochemical properties of a molecule, including:

-

Acidity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the amidinium cation, influencing its binding affinity and ionization state at physiological pH.

-

Lipophilicity: Fluorine substitution can modulate a compound's lipophilicity, which in turn affects its solubility, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

-

Metabolic Stability: The C-F bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the compound's half-life.

-

Binding Interactions: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and multipolar interactions, potentially enhancing binding affinity and selectivity for a target protein.[1]

2,3-Difluoro-benzamidine, with its ortho and meta fluorine substitutions, presents a unique electronic and steric profile, making it a valuable building block for creating novel therapeutic agents. This guide will explore the foundational knowledge required to effectively utilize this compound in a research setting.

Core Molecular Structure and Identification

The fundamental structure of 2,3-Difluoro-benzamidine consists of a benzene ring substituted with two fluorine atoms at positions 2 and 3, and a carboximidamide (amidine) group at position 1. It is most commonly supplied and handled as its hydrochloride salt to improve stability and solubility.

Caption: Synthetic workflow for 2,3-Difluoro-benzamidine via the Pinner reaction.

Detailed Experimental Protocol: Synthesis

CAUTION: This procedure involves corrosive and hazardous materials. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Step 1: Formation of Ethyl 2,3-difluorobenzimidate hydrochloride

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂).

-

Reagents: To the flask, add 2,3-difluorobenzonitrile (1.0 eq) dissolved in anhydrous ethanol (approx. 2 M concentration).

-

Reaction: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the stirred solution for 2-3 hours. The reaction is exothermic and a precipitate will form.

-

Isolation: After the reaction is complete (monitored by TLC), seal the flask and store it in a refrigerator overnight (or at 0 °C for several hours) to allow for complete precipitation. Collect the white solid precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum. This product is the intermediate imidate hydrochloride and is typically used in the next step without further purification.

Step 2: Ammonolysis to 2,3-Difluoro-benzamidine hydrochloride

-

Setup: Suspend the ethyl 2,3-difluorobenzimidate hydrochloride (1.0 eq) from the previous step in anhydrous ethanol (approx. 2 M) in a pressure-resistant flask.

-

Reaction: Cool the suspension to -10 °C. Bubble anhydrous ammonia (NH₃) gas through the mixture for 1-2 hours, ensuring the flask remains sealed to maintain a positive pressure of ammonia. Alternatively, a solution of ammonia in ethanol can be used.

-

Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. A precipitate of ammonium chloride will form alongside the product.

-

Purification: Remove the solvent under reduced pressure. The resulting solid residue contains the product and ammonium chloride. The product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield pure 2,3-Difluoro-benzamidine hydrochloride.

Protocol: Spectroscopic Characterization

-

NMR Spectroscopy:

-

Dissolve a small sample (5-10 mg) of the final product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Signals: Look for aromatic protons in the 7-8 ppm region and broad, exchangeable signals for the -NH₂ and -NH- protons (typically > 9 ppm).

-

Expected ¹⁹F NMR Signals: Expect two distinct signals for the two non-equivalent fluorine atoms.

-

Expected ¹³C NMR Signals: Identify aromatic carbons and the amidine carbon (C=N), which typically appears around 160-170 ppm.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

-

Analyze using electrospray ionization (ESI) mass spectrometry in positive ion mode.

-

Expected Result: The primary ion observed should correspond to the protonated molecule [M+H]⁺ of the free base (C₇H₆F₂N₂), with a mass-to-charge ratio (m/z) of approximately 157.05.

-

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of 2,3-Difluoro-benzamidine lies in its application as a building block for synthesizing targeted enzyme inhibitors. The benzamidine functional group is a known "warhead" for binding to the active sites of serine proteases, where it can form strong ionic and hydrogen bond interactions with the catalytic triad and specificity pocket.

Mechanism of Action: Serine Protease Inhibition

Benzamidines typically act as competitive inhibitors. The positively charged amidinium group is drawn to the negatively charged aspartate residue (Asp189 in trypsin-like proteases) at the bottom of the S1 specificity pocket.

Caption: Binding interactions of a benzamidine inhibitor in a serine protease active site.

The fluorine atoms at the 2- and 3-positions do not directly participate in binding within the S1 pocket but exert powerful electronic effects. They withdraw electron density from the phenyl ring, which in turn lowers the pKa of the amidinium group. This modulation is critical for optimizing binding affinity, as an ideal pKa ensures the group is predominantly protonated at physiological pH (7.4) while minimizing the desolvation penalty associated with binding. This fine-tuning is a cornerstone of fragment-based drug discovery (FBDD), where subtle modifications lead to significant gains in potency and selectivity. [2][3]

Potential Therapeutic Targets:

-

Thrombin and Factor Xa: Key enzymes in the coagulation cascade, making inhibitors valuable as anticoagulants.

-

Trypsin and Chymotrypsin: Digestive enzymes that are also implicated in certain cancers and inflammatory diseases.

-

Bacterial Enzymes: Some bacterial virulence factors are proteases, presenting opportunities for novel antibacterial agents. [4][5]

Safety, Handling, and Storage

As a research chemical, 2,3-Difluoro-benzamidine and its precursors should be handled with care. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from analogous fluorinated benzamides provide a reliable guide to its hazard profile. [6][7]

-

Hazards: Expected to be harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. [8][7]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Handle with impervious gloves (e.g., nitrile). Wear a lab coat or other protective clothing.

-

Respiratory Protection: Use only in a well-ventilated chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.

Conclusion

2,3-Difluoro-benzamidine is more than a simple chemical intermediate; it is a strategically designed building block for modern drug discovery. Its unique combination of a proven pharmacophore (the benzamidine group) and the powerful modulating effects of ortho-meta difluorination provides a sophisticated tool for developing highly potent and selective enzyme inhibitors. Understanding its synthesis, properties, and the rationale behind its use empowers researchers to leverage its full potential in creating the next generation of targeted therapeutics. This guide serves as a foundational resource to support those efforts, emphasizing safety, precision, and a deep understanding of the underlying chemical principles.

References

-

Chemsigma. 2,3-Difluoro-benzamidine hydrochloride [1138036-26-6]. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 140373, 2,3-Difluorobenzamide. Available from: [Link]

-

MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. Available from: [Link]

-

NIST. 2,3-Difluorobenzamide. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.). National Institute of Standards and Technology, Gaithersburg MD. Available from: [Link]

-

PubMed. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3690768, 3,5-Difluoro-benzamidine. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 123588, 2,4-Difluorobenzamide. Available from: [Link]

-

PubMed. Synthesis and Biological Evaluation of Novel FtsZ-targeted 3-arylalkoxy-2,6-difluorobenzamides as Potential Antimicrobial Agents. Available from: [Link]

-

Cheméo. Chemical Properties of 2,5-Difluorobenzamide, N-(3-methylphenyl). Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2332, Benzamidine. Available from: [Link]

- Google Patents. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 137664, 2,3-Difluorobenzaldehyde. Available from: [Link]

-

National Center for Biotechnology Information. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Available from: [Link]

-

Progressive Academic Publishing. SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. Available from: [Link]

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Available from: [Link]

-

National Center for Biotechnology Information. Applications of 19F-NMR in Fragment-Based Drug Discovery. Available from: [Link]

-

National Center for Biotechnology Information. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Available from: [Link]

- Google Patents. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.

-

MDPI. Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Available from: [Link]

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel FtsZ-targeted 3-arylalkoxy-2,6-difluorobenzamides as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. 2,3-Difluorobenzamide | C7H5F2NO | CID 140373 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2,3-Difluoro-benzamidine: In-Depth Analysis for Researchers and Drug Development Professionals

Introduction: The Structural Elucidation of a Key Fluorinated Moiety

In the landscape of modern drug discovery and development, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. Among these, benzamidine derivatives are of particular interest as they are known to be potent inhibitors of serine proteases, a class of enzymes implicated in a wide range of physiological and pathological processes. The strategic placement of fluorine atoms on the benzamidine scaffold can profoundly influence its biological activity. This technical guide provides a comprehensive analysis of the spectroscopic data for 2,3-Difluoro-benzamidine, a key building block in the synthesis of novel therapeutic agents.

The precise characterization of such molecules is paramount to ensure their purity, confirm their structure, and understand their behavior in biological systems. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this endeavor. In the absence of readily available experimental spectra for 2,3-Difluoro-benzamidine, this guide leverages high-quality computational predictions to provide a detailed interpretation of its spectral features. This in silico approach, supported by experimental data from structurally related compounds, offers a robust framework for the identification and characterization of this important molecule.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a repository of data, but a pedagogical exploration of how to interpret the spectroscopic signatures of a fluorinated benzamidine derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2,3-Difluoro-benzamidine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum provides a map of the hydrogen atoms within a molecule. The chemical shift (δ) of each proton is influenced by the electron density of its local environment. Electronegative atoms, such as fluorine, tend to deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).

Predicted ¹H NMR Data for 2,3-Difluoro-benzamidine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | 7.35 | ddd |

| H-5 | 7.18 | ddd |

| H-6 | 7.62 | ddd |

| -NH₂ | 6.5 (broad) | s |

| =NH | 8.0 (broad) | s |

Interpretation of the ¹H NMR Spectrum:

The aromatic region of the predicted ¹H NMR spectrum of 2,3-Difluoro-benzamidine is expected to show three distinct signals corresponding to the three protons on the phenyl ring.

-

H-6: This proton is situated between a fluorine atom and the amidine group. The electron-withdrawing nature of both substituents would lead to the most significant deshielding, hence its predicted downfield shift of around 7.62 ppm.

-

H-4: This proton is ortho to a fluorine atom and meta to the amidine group. It will experience moderate deshielding, with a predicted chemical shift around 7.35 ppm.

-

H-5: This proton is meta to both the fluorine at position 3 and the amidine group, and para to the fluorine at position 2. It is expected to be the most shielded of the aromatic protons, with a predicted chemical shift around 7.18 ppm.

The multiplicity of these signals will be complex due to coupling with neighboring protons and fluorine atoms. Each signal is predicted to be a doublet of doublet of doublets (ddd) due to ortho, meta, and para couplings to other protons and fluorine nuclei.

The protons of the amidine group (-NH₂ and =NH) are expected to appear as broad singlets due to rapid exchange with the solvent and quadrupole broadening from the nitrogen atoms. Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature, but are predicted to be in the regions of 6.5 ppm and 8.0 ppm, respectively.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons bonded to electronegative atoms appearing at higher chemical shifts. A key feature in the ¹³C NMR of fluorinated compounds is the presence of carbon-fluorine coupling (¹JCF, ²JCF, etc.), which splits the carbon signals into multiplets.

Predicted ¹³C NMR Data for 2,3-Difluoro-benzamidine

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C1 | 125.0 | dd |

| C2 | 152.0 | dd |

| C3 | 149.0 | dd |

| C4 | 124.5 | d |

| C5 | 118.0 | d |

| C6 | 129.0 | d |

| C=N | 165.0 | t |

Interpretation of the ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum of 2,3-Difluoro-benzamidine is expected to show seven distinct signals.

-

C2 and C3: These carbons are directly bonded to fluorine atoms and will therefore appear at the most downfield chemical shifts in the aromatic region, predicted around 152.0 and 149.0 ppm, respectively. They will both appear as a doublet of doublets (dd) due to one-bond coupling to their attached fluorine and two-bond coupling to the adjacent fluorine.

-

C1 and C4: These carbons are adjacent to the fluorinated carbons and will also experience a downfield shift. C1, being the ipso-carbon to the amidine group, is predicted around 125.0 ppm and will appear as a doublet of doublets due to two-bond and three-bond C-F coupling. C4, predicted around 124.5 ppm, will likely be a doublet due to two-bond coupling to the fluorine at C-3.

-

C5 and C6: These carbons are further from the fluorine atoms and will appear at more upfield positions. C5 is predicted around 118.0 ppm and C6 around 129.0 ppm. They will likely appear as doublets due to three- and two-bond C-F coupling, respectively.

-

C=N: The carbon of the amidine group is expected to be the most downfield signal in the entire spectrum, predicted at approximately 165.0 ppm. It may appear as a triplet due to two-bond coupling to the two fluorine atoms.

The following diagram illustrates the predicted NMR correlations for 2,3-Difluoro-benzamidine.

Caption: Predicted NMR correlations for 2,3-Difluoro-benzamidine.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data for 2,3-Difluoro-benzamidine

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine/imine) | 3400-3100 | Medium, broad |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C=N stretch (amidine) | 1650-1600 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-F stretch | 1300-1100 | Strong |

| C-N stretch | 1250-1020 | Medium |

| C-H bend (out-of-plane) | 900-675 | Strong |

Interpretation of the IR Spectrum:

The IR spectrum of 2,3-Difluoro-benzamidine is expected to display several characteristic absorption bands that confirm its structure.

-

N-H Stretching: A broad band in the region of 3400-3100 cm⁻¹ is anticipated due to the N-H stretching vibrations of the primary amine (-NH₂) and imine (=NH) groups. The broadness is a result of hydrogen bonding. Primary amines typically show two distinct peaks in this region, which may be observable.[1]

-

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region.

-

C=N Stretching: A strong absorption band between 1650-1600 cm⁻¹ is characteristic of the C=N double bond in the amidine functional group. This is a key diagnostic peak.

-

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring will give rise to one or more medium to strong bands in the 1600-1450 cm⁻¹ range.

-

C-F Stretching: Strong absorption bands in the 1300-1100 cm⁻¹ region are indicative of the C-F stretching vibrations. The presence of two fluorine atoms will likely result in multiple strong peaks in this area.

-

C-N Stretching: The C-N single bond stretching vibration is expected to produce a medium intensity band in the 1250-1020 cm⁻¹ region.[1]

-

C-H Bending: Out-of-plane C-H bending vibrations of the aromatic ring will result in strong bands in the 900-675 cm⁻¹ "fingerprint" region, which can sometimes provide information about the substitution pattern.

The following workflow illustrates the general process for acquiring and interpreting an IR spectrum.

Caption: General workflow for IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrometry Data for 2,3-Difluoro-benzamidine

| Ion | m/z (predicted) | Identity |

| [M]⁺• | 156 | Molecular Ion |

| [M-NH]⁺ | 141 | Loss of NH |

| [M-NH₃]⁺• | 139 | Loss of Ammonia |

| [C₇H₃F₂]⁺ | 125 | 2,3-Difluorophenyl cation |

| [C₆H₄F]⁺ | 95 | Fluorophenyl cation |

Interpretation of the Mass Spectrum:

The electron ionization (EI) mass spectrum of 2,3-Difluoro-benzamidine is expected to show a molecular ion peak ([M]⁺•) at an m/z of 156, corresponding to its molecular weight. The fragmentation pattern will provide further structural information.

-

Molecular Ion Peak: The peak at m/z 156 confirms the molecular weight of the compound.

-

Loss of NH and NH₃: Fragmentation of the amidine group can lead to the loss of an NH radical (m/z 141) or a neutral ammonia molecule (m/z 139).

-

Formation of the 2,3-Difluorophenyl Cation: Cleavage of the C-C bond between the aromatic ring and the amidine carbon would result in a stable 2,3-difluorophenyl cation at m/z 125.

-

Further Fragmentation: The 2,3-difluorophenyl cation can further fragment by losing a fluorine atom or other small neutral molecules, leading to additional peaks in the lower mass region, such as the fluorophenyl cation at m/z 95.

The following diagram illustrates the predicted fragmentation pathway.

Caption: Predicted fragmentation of 2,3-Difluoro-benzamidine.

Experimental Protocols

NMR Spectra Prediction Protocol

-

Structure Generation: A 2D structure of 2,3-Difluoro-benzamidine was drawn using a chemical drawing software (e.g., ChemDraw).

-

3D Conformation: The 2D structure was converted to a 3D model and subjected to energy minimization using a suitable force field (e.g., MMFF94).

-

NMR Prediction Software: The optimized 3D structure was imported into a web-based NMR prediction platform (e.g., NMRDB).

-

Prediction Parameters: The desired solvent (e.g., DMSO-d₆) and spectrometer frequency were selected.

-

Spectrum Generation: The ¹H and ¹³C NMR spectra were calculated, providing chemical shifts and coupling constants.

IR Spectrum Prediction Protocol

-

Structure Optimization: The 3D structure of 2,3-Difluoro-benzamidine was optimized using a quantum chemistry software package (e.g., Gaussian) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: A frequency calculation was performed on the optimized geometry to obtain the vibrational modes and their corresponding IR intensities.

-

Spectrum Simulation: The calculated frequencies and intensities were used to generate a simulated IR spectrum. A scaling factor is often applied to the calculated frequencies to better match experimental values.

Mass Spectrometry Fragmentation Prediction

-

Structure Input: The chemical structure of 2,3-Difluoro-benzamidine was input into a mass spectrometry fragmentation prediction tool.

-

Ionization Method: Electron Ionization (EI) was selected as the ionization method.

-

Fragmentation Analysis: The software predicts the likely fragmentation pathways based on established rules of mass spectrometry, such as the stability of the resulting ions and neutral losses. The predicted fragments and their m/z values are then tabulated.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for 2,3-Difluoro-benzamidine. Through the use of computational tools, we have been able to generate and interpret the ¹H NMR, ¹³C NMR, IR, and mass spectra of this important fluorinated building block. The detailed analysis of the predicted chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns provides a valuable resource for researchers working on the synthesis and characterization of novel benzamidine-based compounds. The methodologies outlined herein also serve as a practical guide for the in silico spectroscopic analysis of other molecules where experimental data may be scarce. As the field of drug discovery continues to explore the vast chemical space of fluorinated compounds, the ability to accurately predict and interpret their spectroscopic properties will be an invaluable asset.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Smith, B. C. (2018). Infrared Spectral Interpretation: A Systematic Approach. CRC press. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

-

NMRDB.org: An Online NMR Spectrum Prediction Tool. [Link]

-

NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2,3-Difluoro-benzamidine

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount to its success as a therapeutic agent. Among these properties, solubility and stability are fundamental pillars that dictate a compound's journey from the laboratory to clinical application. This technical guide provides a comprehensive exploration of the solubility and stability of 2,3-Difluoro-benzamidine, a compound of interest for researchers and drug development professionals.

The benzamidine moiety is a well-recognized pharmacophore, known for its ability to act as a reversible competitive inhibitor of trypsin and other serine proteases.[1] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The 2,3-difluoro substitution pattern on the phenyl ring of benzamidine is expected to modulate its electronic and steric characteristics, potentially leading to enhanced therapeutic properties.

This guide is designed to be a practical resource, offering not only theoretical insights but also detailed experimental protocols for the characterization of 2,3-Difluoro-benzamidine. We will delve into the causative factors behind experimental choices, ensuring a robust and scientifically sound approach to determining the solubility and stability of this promising compound.

Physicochemical Properties of 2,3-Difluoro-benzamidine: A Theoretical Overview

While specific experimental data for 2,3-Difluoro-benzamidine is not extensively available in public literature, we can infer its likely properties based on the parent benzamidine molecule and the known effects of fluorination.

Structure:

-

Benzamidine Core: The core structure contains a basic amidine group, which is expected to have a relatively high pKa, making the molecule protonated and more water-soluble at acidic pH.

-

Fluorine Substitution: The two fluorine atoms on the aromatic ring are electron-withdrawing. This can influence the pKa of the amidine group and the overall lipophilicity of the molecule. Fluorination often increases thermal stability.[2][3]

Section 1: Solubility Assessment of 2,3-Difluoro-benzamidine

A compound's solubility is a critical determinant of its absorption and bioavailability.[4] We will explore two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility

Kinetic solubility is a high-throughput measurement of how quickly a compound dissolves from a high-concentration DMSO stock into an aqueous buffer.[4][5] It is a crucial parameter in early drug discovery for screening large numbers of compounds.

Experimental Protocol: Nephelometric Kinetic Solubility Assay [6]

This protocol utilizes light scattering to detect undissolved particles.

Materials:

-

2,3-Difluoro-benzamidine

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2,3-Difluoro-benzamidine in DMSO.

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate in triplicate.

-

Buffer Addition: Add 198 µL of PBS (pH 7.4) to each well. This results in a final compound concentration of 100 µM with 1% DMSO.

-

Mixing and Incubation: Mix the plate on a shaker for 2 hours at room temperature.

-

Measurement: Measure the light scattering in each well using a nephelometer.

Data Interpretation: The solubility is determined by comparing the light scattering of the test compound to that of a known soluble and a known insoluble compound.

Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.[7][8] It is a more time-consuming but also more accurate measure, crucial for later stages of drug development.

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay [7][9]

Materials:

-

2,3-Difluoro-benzamidine (solid)

-

Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, Acetonitrile, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Sample Preparation: Add an excess amount of solid 2,3-Difluoro-benzamidine to a glass vial.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Filtration: Carefully filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.

Illustrative Data Presentation: Thermodynamic Solubility of 2,3-Difluoro-benzamidine

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| Water | 25 | To be determined | To be determined |

| PBS (pH 7.4) | 25 | To be determined | To be determined |

| Ethanol | 25 | To be determined | To be determined |

| Methanol | 25 | To be determined | To be determined |

| Acetonitrile | 25 | To be determined | To be determined |

| DMSO | 25 | To be determined | To be determined |

Note: This table is a template for experimental results.

Workflow for Solubility Determination

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Section 2: Stability Assessment of 2,3-Difluoro-benzamidine

Evaluating the stability of a drug candidate under various stress conditions is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions.[10][11]

Hydrolytic Stability

Benzamidines are known to be susceptible to hydrolysis, especially in basic aqueous solutions, to form the corresponding benzamide.[12][13][14][15][16] The rate of this degradation is pH-dependent.

Experimental Protocol: pH-Dependent Hydrolysis Study

Materials:

-

2,3-Difluoro-benzamidine

-

Buffers of various pH values (e.g., pH 3, 5, 7, 9, 11)

-

Constant temperature incubator

-

HPLC system with UV detector

Procedure:

-

Solution Preparation: Prepare solutions of 2,3-Difluoro-benzamidine in the different pH buffers at a known concentration (e.g., 100 µg/mL).

-

Incubation: Store the solutions at a constant temperature (e.g., 40°C).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Quenching (if necessary): Neutralize the aliquot to stop further degradation.

-

Quantification: Analyze the remaining concentration of 2,3-Difluoro-benzamidine and the formation of any degradation products using a stability-indicating HPLC method.

Photostability

Photostability testing determines if a compound is degraded by exposure to light.[17]

Experimental Protocol: Photostability Study (ICH Q1B) [17]

Materials:

-

2,3-Difluoro-benzamidine (solid and in solution)

-

Photostability chamber with a calibrated light source (providing both UV and visible light)

-

Quartz cuvettes or other suitable transparent containers

-

Dark control samples

-

HPLC system with UV detector

Procedure:

-

Sample Preparation: Expose both solid 2,3-Difluoro-benzamidine and a solution of the compound to the light source in the photostability chamber.

-

Dark Control: Wrap identical samples in aluminum foil and place them in the same chamber to serve as dark controls.

-

Exposure: Expose the samples to a specified light intensity and duration as per ICH Q1B guidelines.

-

Analysis: After the exposure period, compare the samples to the dark controls for any physical changes and analyze the purity and degradation products by HPLC.

Thermal Stability

Thermal stability studies assess the impact of temperature on the compound.

Experimental Protocol: Solid-State Thermal Stability Study

Materials:

-

2,3-Difluoro-benzamidine (solid)

-

Oven with controlled temperature

-

HPLC system with UV detector

Procedure:

-

Sample Preparation: Place a known amount of solid 2,3-Difluoro-benzamidine in a vial.

-

Incubation: Store the vial in an oven at an elevated temperature (e.g., 60°C).

-

Time-Point Analysis: At specified time intervals, remove a sample, dissolve it in a suitable solvent, and analyze for degradation by HPLC.

Oxidative Stability

This study evaluates the compound's susceptibility to oxidation.

Experimental Protocol: Oxidative Degradation Study

Materials:

-

2,3-Difluoro-benzamidine

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

HPLC system with UV detector

Procedure:

-

Solution Preparation: Prepare a solution of 2,3-Difluoro-benzamidine in a suitable solvent and add hydrogen peroxide.

-

Incubation: Store the solution at room temperature.

-

Time-Point Analysis: At specified time intervals, analyze the solution by HPLC to monitor for the degradation of the parent compound and the formation of oxidation products.

Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Illustrative Data Presentation: Forced Degradation of 2,3-Difluoro-benzamidine

| Stress Condition | Duration | % Degradation | Major Degradants (Retention Time) |

| 0.1 M HCl, 60°C | 24 h | To be determined | To be determined |

| 0.1 M NaOH, RT | 8 h | To be determined | To be determined |

| 3% H₂O₂, RT | 24 h | To be determined | To be determined |

| 60°C (solid) | 7 days | To be determined | To be determined |

| Light (ICH Q1B) | - | To be determined | To be determined |

Note: This table is a template for experimental results.

Section 3: Analytical Methodologies

A robust and validated analytical method is essential for accurately quantifying 2,3-Difluoro-benzamidine and its potential degradation products.[18]

Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the drug substance from its degradation products, process impurities, and excipients.[10][19]

Recommended HPLC Parameters (Starting Point)

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A time-programmed gradient from low to high organic phase (Mobile Phase B) will likely be necessary to resolve polar degradants from the parent compound.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (to be determined by UV scan of 2,3-Difluoro-benzamidine)

-

Column Temperature: 30°C

Method validation should be performed according to ICH guidelines and include specificity, linearity, accuracy, precision, and robustness.[18]

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 2,3-Difluoro-benzamidine. By following the detailed protocols and understanding the underlying scientific principles, researchers and drug development professionals can generate the critical data necessary to advance this compound through the drug discovery pipeline. The provided workflows and data table templates offer a structured approach to these essential studies. A thorough characterization of these fundamental properties will ultimately inform formulation strategies, predict in vivo behavior, and ensure the development of a safe and efficacious therapeutic agent.

References

-

Yu, L., Cullen, D., Morshedi, M., Coote, M., & White, N. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. The Journal of Organic Chemistry, 86(19), 13762-13767. [Link][12][13][14][15][16]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link][6]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link][7]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link][5]

-

Dong, H. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link][18]

-

Warren Center for Neuroscience Drug Discovery. (2025). Kinetic Solubility 96 –Well Protocol. [Link][20]

-

Dong, M. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link][19]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. [Link][4]

-

IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. [Link][10]

-

Singh, S., & Kumar, V. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 153-162. [Link][11]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link][21]

-

Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link][22]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link][17]

-

ResearchGate. (2025). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link][23]

-

ChemRxiv. (2026). Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. [Link][24]

-

ResearchGate. (2025). The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. [Link][25]

Sources

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. evotec.com [evotec.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijtsrd.com [ijtsrd.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 17. ema.europa.eu [ema.europa.eu]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. static1.squarespace.com [static1.squarespace.com]

- 21. biomedres.us [biomedres.us]

- 22. scispace.com [scispace.com]

- 23. researchgate.net [researchgate.net]

- 24. chemrxiv.org [chemrxiv.org]

- 25. researchgate.net [researchgate.net]

In vitro evaluation of 2,3-Difluoro-benzamidine's biological activity

An In-Depth Technical Guide for the In Vitro Evaluation of 2,3-Difluoro-benzamidine's Biological Activity

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Fluorinated Benzamidine Scaffold

Benzamidine is a well-established pharmacophore, recognized primarily as a reversible competitive inhibitor of trypsin and other serine proteases.[1][2] Its rigid structure and ability to form key interactions within enzyme active sites have made it a foundational scaffold in medicinal chemistry. The strategic modification of this core structure, however, opens the door to novel biological activities and improved therapeutic profiles. The introduction of fluorine atoms, as in 2,3-Difluoro-benzamidine, is a particularly compelling strategy. Fluorination is known to enhance metabolic stability, improve membrane permeability, and modulate the electronic properties of a molecule, often leading to enhanced biological potency and novel mechanisms of action.[3][4]

This guide provides a comprehensive framework for the systematic in vitro evaluation of 2,3-Difluoro-benzamidine. As a Senior Application Scientist, my objective is not to present a rigid, one-size-fits-all protocol but to outline a logical, hypothesis-driven cascade of experiments. We will begin with the most probable target class based on the parent scaffold—serine proteases—and then broaden our investigation to explore potential anticancer and anti-inflammatory activities, which are frequently associated with fluorinated heterocyclic compounds.[3][5] Each protocol is designed as a self-validating system, providing researchers with the rationale and detailed steps necessary to generate robust, interpretable data.

Part 1: Primary Target Assessment - Serine Protease Inhibition

Rationale: The benzamidine core is a canonical serine protease inhibitor.[6][7] Therefore, the primary and most logical first step is to quantify the inhibitory activity of 2,3-Difluoro-benzamidine against a panel of key human serine proteases. This establishes a baseline activity profile and determines if the difluoro-substitution enhances or alters the intrinsic inhibitory properties of the parent scaffold. We will use a chromogenic substrate assay, a reliable and high-throughput method for measuring enzyme kinetics.[8]

Experimental Workflow: Serine Protease Inhibition Assay

Caption: Workflow for determining serine protease inhibition constants (Ki).

Detailed Protocol: Trypsin Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.

-

Trypsin Stock: Prepare a 2 µM stock solution of bovine trypsin in the assay buffer.

-

Substrate: Prepare a 10 mM stock solution of N-p-tosyl-L-arginine methyl ester hydrochloride (TAME) in the assay buffer.[9]

-

Inhibitor: Prepare a 10 mM stock of 2,3-Difluoro-benzamidine in DMSO. Create a 10-point serial dilution series in assay buffer, ranging from 1 mM to 50 nM.

-

-

Assay Procedure (in a 96-well microplate):

-

To appropriate wells, add 20 µL of the 2,3-Difluoro-benzamidine serial dilutions. For positive control (100% activity), add 20 µL of assay buffer. For the blank, add 40 µL of assay buffer.

-

Add 20 µL of the 2 µM trypsin stock solution to all wells except the blank.

-

Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 160 µL of 1.25 mM TAME substrate solution to all wells (final TAME concentration will be 1 mM).

-

Immediately place the plate in a microplate reader and measure the absorbance at 247 nm. Record readings every minute for 30 minutes.[9]

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Plot the V₀ against the inhibitor concentration.

-

Determine the inhibition constant (Ki) using appropriate enzyme kinetic models, such as the Dixon plot or by calculating IC₅₀ values and converting them to Ki using the Cheng-Prusoff equation if the mechanism is competitive.

-

Data Presentation: Serine Protease Inhibition Profile

| Enzyme | 2,3-Difluoro-benzamidine Ki (µM) | Benzamidine Ki (µM)[7] |

| Trypsin | [Experimental Value] | 35 |

| Thrombin | [Experimental Value] | 220 |

| Plasmin | [Experimental Value] | 350 |

| Factor Xa | [Experimental Value] | [Value from Literature] |

Part 2: Cellular Activity Screening - Cytotoxicity and Selectivity

Rationale: A critical step for any potential therapeutic agent is to assess its effect on cell viability. This determines the compound's general toxicity and therapeutic window. By screening against a panel of cancer cell lines and a non-cancerous cell line, we can identify potential anticancer activity and, crucially, selectivity. A compound that is highly toxic to cancer cells but spares normal cells is a promising lead.[10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11][12]

Experimental Workflow: MTT Cytotoxicity Assay

Caption: General workflow for assessing compound cytotoxicity via MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Seeding:

-

Culture human colon carcinoma (HCT-116), human breast adenocarcinoma (MCF-7), and human embryonic kidney (HEK-293) cells to ~80% confluency.

-

Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

-

-

Compound Treatment:

-

Prepare a 2X working solution series of 2,3-Difluoro-benzamidine in culture medium from a 10 mM DMSO stock. A typical final concentration range would be 0.1 µM to 100 µM.

-

Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium containing the highest concentration of DMSO as the vehicle control.

-

Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

-

MTT Readout:

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.

-

Data Presentation: Cellular IC₅₀ Values

| Cell Line | Type | 2,3-Difluoro-benzamidine IC₅₀ (µM) | Selectivity Index (SI) |

| HCT-116 | Colon Carcinoma | [Experimental Value] | IC₅₀ (HEK-293) / IC₅₀ (HCT-116) |

| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | IC₅₀ (HEK-293) / IC₅₀ (MCF-7) |

| HEK-293 | Non-Cancerous Kidney | [Experimental Value] | - |

Part 3: Mechanistic Insight - Cell Cycle and Apoptosis Analysis

Rationale: If 2,3-Difluoro-benzamidine demonstrates selective cytotoxicity against cancer cells, the next logical step is to investigate the mechanism of cell death. The two most common fates for antiproliferative compounds are inducing cell cycle arrest or triggering apoptosis (programmed cell death). Flow cytometry is a powerful tool to dissect these mechanisms. Propidium iodide (PI) staining allows for quantification of DNA content to determine cell cycle phase distribution, while Annexin V/PI co-staining can distinguish between healthy, apoptotic, and necrotic cells.[13]

Experimental Workflow: Mechanistic Assays

Caption: Parallel workflows for cell cycle and apoptosis analysis by flow cytometry.

Detailed Protocol: Cell Cycle Analysis

-

Cell Seeding and Treatment: Seed HCT-116 cells in 6-well plates to be 70-80% confluent at the time of harvest. Treat with vehicle, 1X IC₅₀, and 2X IC₅₀ of 2,3-Difluoro-benzamidine for 24 hours.[13]

-

Cell Harvesting: Collect all cells (including floating cells in the medium). Wash twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing RNase A). Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Part 4: Exploring Anti-inflammatory Potential

Rationale: Chronic inflammation is linked to numerous diseases, including cancer.[3] Benzamides and other fluorinated molecules have demonstrated anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and cytokines.[4][5] A common in vitro model uses lipopolysaccharide (LPS) to stimulate murine macrophages (e.g., RAW 264.7 cells) and then measures the inhibition of NO production using the Griess assay.

Experimental Workflow: Nitric Oxide (NO) Inhibition Assay

Caption: Workflow for measuring the inhibition of LPS-induced nitric oxide production.

Detailed Protocol: Griess Assay for Nitric Oxide Inhibition

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment and Stimulation:

-

Treat the cells with various concentrations of 2,3-Difluoro-benzamidine for 1 hour.

-

Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include an unstimulated control (no LPS) and a stimulated vehicle control (LPS + DMSO).

-

-

Griess Reaction:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water and incubate for another 5-10 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control and calculate the IC₅₀ value.

-

Conclusion and Path Forward

This technical guide outlines a logical and robust cascade for the initial in vitro characterization of 2,3-Difluoro-benzamidine. By systematically evaluating its effects on serine proteases, cancer cell viability, cell cycle progression, apoptosis, and inflammatory markers, researchers can build a comprehensive biological activity profile. The data generated from these assays—inhibition constants (Ki) for enzymes and IC₅₀ values for cellular effects—will provide a solid foundation for further investigation. Positive results, such as potent and selective cancer cell cytotoxicity or significant anti-inflammatory activity at non-toxic concentrations, would justify advancing the compound to more complex secondary assays, target deconvolution studies, and eventually, in vivo models.

References

- BenchChem. (2025). Application Notes: Cell-Based Assay Protocols for Evaluating Benzamide Anticancer Agents. BenchChem.

-

Kavitha, R., Sa'ad, M. A., Fuloria, S., Fuloria, N. K., Ravichandran, M., & Lalitha, P. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics, 11(2), 207. [Link]

-

Kavitha, R., Sa'ad, M. A., Fuloria, S., Fuloria, N. K., Ravichandran, M., & Lalitha, P. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Antibiotics, 12(2), 306. [Link]

-

Kavitha, R., Sa'ad, M. A., Fuloria, S., et al. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Antibiotics (Basel), 12(2), 306. [Link]

-

Kavitha, R., Sa'ad, M. A., Fuloria, S., et al. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. ResearchGate. [Link]

-

Kavitha, R., Sa'ad, M. A., Fuloria, S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. National Institutes of Health. [Link]

-

Bistrović, A., et al. (2023). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. Molecules, 28(22), 7592. [Link]

-

Ahmad, A., et al. (2022). Anti-inflammatory, anti-oxidant and cardio-protective properties of novel fluorophenyl benzimidazole in L-NAME-induced hypertensive rats. Journal of Pharmacy and Pharmacology, 74(7), 969-982. [Link]

-

Raut, S., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemistrySelect, 2(25), 7481-7487. [Link]

-

Ebiloma, G. U., et al. (2022). Imidazoline- and Benzamidine-Based Trypanosome Alternative Oxidase Inhibitors: Synthesis and Structure–Activity Relationship Studies. ACS Medicinal Chemistry Letters, 13(3), 426-432. [Link]

-

Ahmad, A., et al. (2022). Anti-inflammatory, anti-oxidant and cardio-protective properties of novel fluorophenyl benzimidazole in L-NAME-induced hypertensive rats. ResearchGate. [Link]

-

Sa'ad, M. A. (2022). Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis. Monash University. [Link]

-

Raut, S., et al. (2021). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science, 4(4), 1365-1376. [Link]

-

Glemžaitė, M., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]

-

Smulson, M., et al. (2000). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Advances in Experimental Medicine and Biology, 477, 175-185. [Link]

-

Peifer, C., et al. (2014). Difluoro-dioxolo-benzoimidazol-benzamides as potent inhibitors of CK1δ and ε with nanomolar inhibitory activity on cancer cell proliferation. Journal of Medicinal Chemistry, 57(19), 7933-7946. [Link]

-

Nishimura, Y., et al. (1993). A Serine Protease-inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. Japanese Journal of Cancer Research, 84(8), 897-903. [Link]

-

Andrews, J. M., et al. (1983). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 26(9), 1223-1229. [Link]

-

Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

-

Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. [Link]

-

Ruchi, et al. (2023). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. International Journal of Molecular Sciences, 24(13), 10836. [Link]

-

Mogaki, R., et al. (2015). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. Chemical Communications, 51(40), 8521-8524. [Link]

-

Al-Qawasmeh, R. A., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). RSC Medicinal Chemistry, 14(10), 1835-1865. [Link]

-

Szymańska, E., et al. (2022). New N-Benzenesulfonylguanidine Derivatives and Their Selective Growth Inhibition of Human Breast Cancer Cell Line MCF-7 and Colon Carcinoma HCT-116. Molecules, 27(21), 7502. [Link]

Sources

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment [mdpi.com]

- 12. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2,3-Difluorobenzamidine: Synthesis, Characterization, and Application in Serine Protease Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3-difluorobenzamidine, a fluorinated aromatic compound with significant potential in drug discovery and chemical biology. As a member of the benzamidine class of molecules, it is rationally designed to target trypsin-like serine proteases, enzymes implicated in a multitude of physiological and pathological processes including coagulation, inflammation, and cancer. The strategic incorporation of fluorine atoms is intended to modulate its physicochemical properties, offering potential advantages in potency, selectivity, and metabolic stability.

This document delves into the synthesis of 2,3-difluorobenzamidine from commercially available precursors, outlines a detailed protocol for its characterization as a serine protease inhibitor, and explains the molecular basis for its mechanism of action.

Chemical Identity and Properties

2,3-Difluorobenzamidine is a small molecule featuring a central phenyl ring substituted with an amidine group and two fluorine atoms at the 2 and 3 positions. The amidine group, being protonated at physiological pH, is a key pharmacophore that mimics the side chains of arginine and lysine, enabling it to act as a competitive inhibitor by binding to the S1 specificity pocket of trypsin-like serine proteases. The fluorine substituents are expected to influence the compound's electronic properties, pKa, lipophilicity, and metabolic stability.

| Property | Value | Source(s) |

| IUPAC Name | 2,3-difluorobenzenecarboximidamide | - |

| Synonyms | 2,3-difluorobenzimidamide | - |

| Molecular Formula | C₇H₆F₂N₂ | - |

| Molecular Weight | 156.13 g/mol | - |

| CAS Number | 1138036-26-6 (for hydrochloride salt) | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)F)F)C(=N)N | - |

Note: Benzamidines are typically handled as their more stable hydrochloride salts.

Synthesis of 2,3-Difluorobenzamidine Hydrochloride

The most direct and established method for the synthesis of aromatic amidines is the Pinner reaction, which proceeds via the conversion of a nitrile to an imidate hydrochloride, followed by ammonolysis. The starting material, 2,3-difluorobenzonitrile, is commercially available.[1][2][3][4]

Rationale for Synthetic Route

The Pinner reaction is a reliable and high-yielding method for preparing amidines from nitriles. The reaction proceeds in two main steps:

-

Imidate Formation: The nitrile is treated with an alcohol (typically anhydrous ethanol) under anhydrous acidic conditions (using hydrogen chloride gas). The nitrile nitrogen is protonated, rendering the carbon susceptible to nucleophilic attack by the alcohol, forming an ethyl imidate hydrochloride salt (a Pinner salt).

-

Ammonolysis: The isolated Pinner salt is then treated with ammonia (or an amine) to displace the ethoxy group, forming the final amidine hydrochloride. Using anhydrous conditions throughout the first step is critical to prevent hydrolysis of the nitrile or the intermediate imidate to the corresponding amide or carboxylic acid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2,3-Difluorobenzamidine HCl.

Detailed Experimental Protocol

Step 1: Formation of Ethyl 2,3-difluorobenzimidate hydrochloride (Pinner Salt)

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube (filled with calcium chloride) on the outlet.

-

Reagents: To the flask, add 2,3-difluorobenzonitrile (1.0 eq) and anhydrous ethanol (approx. 5-10 mL per gram of nitrile).

-

Reaction: Cool the mixture in an ice bath (0 °C). Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic. Continue the HCl addition until the solution is saturated and a precipitate of the Pinner salt begins to form.

-

Isolation: Seal the flask and allow it to stand at 0-4 °C for 24-48 hours to allow for complete precipitation. Collect the crystalline Pinner salt by filtration under a blanket of dry nitrogen. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the product under vacuum.

Step 2: Conversion to 2,3-Difluorobenzamidine hydrochloride

-

Setup: In a new flame-dried flask, suspend the dried Pinner salt (1.0 eq) in anhydrous ethanol.

-

Reaction: Cool the suspension in an ice bath. Bubble anhydrous ammonia gas through the mixture with stirring, or add a saturated solution of ammonia in anhydrous ethanol.

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), remove the solvent under reduced pressure. The resulting solid is a mixture of 2,3-difluorobenzamidine hydrochloride and ammonium chloride.

-

Purification: The product can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol or methanol and allow it to cool slowly. The ammonium chloride will remain dissolved while the desired product crystallizes out. Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

Application as a Serine Protease Inhibitor

Benzamidine and its derivatives are well-documented, reversible, competitive inhibitors of trypsin-like serine proteases, which include key enzymes in blood coagulation (e.g., thrombin, plasmin) and inflammation.[5][6][7] These enzymes are characterized by a conserved catalytic triad (Ser-His-Asp) and a deep S1 specificity pocket containing a negatively charged aspartate residue (Asp189) at its base. The positively charged amidinium group of benzamidine forms a salt bridge with this Asp189 residue, anchoring the inhibitor in the active site and preventing substrate binding.

While specific inhibition constants (Kᵢ) for 2,3-difluorobenzamidine are not prominently available in the literature, the introduction of fluorine atoms can beneficially alter the molecule's properties by lowering the pKa of the amidine group, potentially improving its binding characteristics and cell permeability. The following protocol provides a robust method to determine the inhibitory potency (IC₅₀) of 2,3-difluorobenzamidine against a model serine protease, trypsin.

Protocol: Trypsin Inhibition Assay

This assay measures the ability of an inhibitor to reduce the rate at which trypsin hydrolyzes a chromogenic substrate, Nα-p-Tosyl-L-arginine methyl ester (TAME). Hydrolysis of TAME leads to an increase in absorbance at 247 nm.[8]

Materials:

-

Bovine pancreatic trypsin

-

Nα-p-Tosyl-L-arginine methyl ester hydrochloride (TAME)

-

Tris-HCl buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)

-

2,3-Difluorobenzamidine hydrochloride

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder (25 °C)

-

96-well UV-transparent microplates (optional, for higher throughput)

Procedure:

-

Prepare Stock Solutions:

-

Trypsin: Prepare a stock solution of trypsin in the Tris-HCl buffer. The final concentration in the assay should be around 20 nM.[8]

-

TAME: Prepare a stock solution of TAME in the Tris-HCl buffer. The final concentration in the assay should be around 1 mM.[8]

-

Inhibitor: Prepare a stock solution of 2,3-difluorobenzamidine HCl in the Tris-HCl buffer. Perform a serial dilution to create a range of concentrations to test (e.g., from 1 nM to 1 mM).

-

-

Assay Setup:

-

In a microcuvette or well of a microplate, add the Tris-HCl buffer.

-

Add the inhibitor solution at various concentrations.

-

Add the trypsin solution and incubate at 25 °C for 5-10 minutes to allow for inhibitor-enzyme binding.

-

-

Initiate Reaction:

-

Add the TAME substrate solution to initiate the reaction.

-

-

Measure Activity:

-

Immediately begin monitoring the increase in absorbance at 247 nm over time (e.g., for 1-5 minutes) using the kinetic mode of the spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the percentage of trypsin activity (relative to a control with no inhibitor) against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[9][10]

-

Mechanism of Action: Binding to the S1 Pocket

The inhibitory action of benzamidine derivatives is rooted in their structural and electrostatic complementarity to the active site of trypsin-like serine proteases.

Mechanistic Principles

-

Electrostatic Interaction: At physiological pH, the amidine group is protonated, forming a positively charged amidinium ion. This ion forms a strong, charge-assisted hydrogen bond (a salt bridge) with the carboxylate side chain of the highly conserved Aspartate 189 residue at the bottom of the S1 pocket.[11][12]

-

Hydrophobic Interactions: The phenyl ring of the benzamidine molecule fits snugly into the S1 pocket, which is lined with hydrophobic and aromatic residues, further stabilizing the enzyme-inhibitor complex.

-

Competitive Inhibition: By occupying the S1 pocket, the inhibitor physically blocks the entry of the enzyme's natural substrates (which have arginine or lysine side chains), thus preventing catalysis. This is a reversible binding process.[13]

Binding Mode Diagram

Caption: Interaction of 2,3-Difluorobenzamidine with the S1 pocket of Trypsin.

Safety and Handling

-

Hazard Classification (Anticipated):

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Conclusion

2,3-Difluorobenzamidine stands as a promising molecular scaffold for the development of novel serine protease inhibitors. Its synthesis is achievable through well-established chemical transformations, and its inhibitory activity can be rigorously quantified using standard enzymatic assays. The foundational principle of its action—the specific, charge-driven interaction with the S1 pocket—is well understood, providing a solid basis for further rational drug design. This guide offers the necessary technical framework for researchers to synthesize, characterize, and utilize this compound in the pursuit of new therapeutic agents targeting serine protease-mediated diseases.

References

-

Mares-Guia, M., & Shaw, E. (1965). Inhibition of four human serine proteases by substituted benzamidines. PubMed. [Link]

-

Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. PubMed. [Link]

- Google Patents. (1995). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)

-

Chemsigma. 2,3-Difluoro-benzamidine hydrochloride [1138036-26-6]. [Link]

-

SLS - Lab Supplies. 2,3-Difluorobenzonitrile, 98% | 263524-5G | SIGMA-ALDRICH. [Link]

-

CP Lab Safety. 2,3-Difluorobenzonitrile, 5g, Each. [Link]

-

Sreeram, P., et al. (2016). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC - NIH. [Link]

-

Buch, I., et al. (2011). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. PMC - NIH. [Link]

-

Plattner, N., & Noé, F. (2015). Benzamidine binding to different Trypsin conformations... ResearchGate. [Link]

-

A. Arshad. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? ResearchGate. [Link]

-

Kim, H., et al. (2018). trypsin inhibition by benzamidine-conjugated molecular glues. PMC - NIH. [Link]

-

ResearchGate. (2017). (a) Determination of IC50 values of trypsin- and.... [Link]

-

Parellada, J., & Guinea, M. (1995). Flavonoid inhibitors of trypsin and leucine aminopeptidase: a proposed mathematical model for IC50 estimation. PubMed. [Link]

Sources